(2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one
Description
This compound is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Key structural features include:
- A 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl group at the 1-position of the propenone backbone, contributing steric bulk and lipophilicity.
- The 2E stereochemistry, which stabilizes the planar conformation critical for intermolecular interactions .
Chalcones are widely studied for antimicrobial, anticancer, and kinase-inhibitory activities. The presence of halogen (Cl, F) and trifluoromethyl groups in this compound suggests enhanced metabolic stability and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F4NO2/c24-15-6-9-21(18(12-15)23(27,28)29)30-11-10-22(31)14-4-7-16(8-5-14)32-13-17-19(25)2-1-3-20(17)26/h1-12,30H,13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBSJQVANVBTR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=C(C=C(C=C3)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate A
4-[(2-Chloro-6-fluorophenyl)methoxy]acetophenone is synthesized through nucleophilic aromatic substitution:
$$
\text{4-Hydroxyacetophenone} + \text{2-Chloro-6-fluorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate A}
$$
Reaction optimization studies indicate dimethylformamide (DMF) as the optimal solvent with potassium carbonate base, achieving 78–82% yields at 80°C over 12 hours. Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields.
Synthesis of Intermediate B
4-Chloro-2-(trifluoromethyl)aniline is commercially available but can be synthesized via:
- Friedel-Crafts trifluoromethylation of 4-chloroaniline using CF3I/CuI
- Diazotization followed by Sandmeyer reaction with CF3 sources
Chalcone Formation via Claisen-Schmidt Condensation
The core chalcone structure is assembled through base-catalyzed condensation:
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{NaOH/EtOH}} \text{Target Compound}
$$
Reaction Condition Optimization
Comparative studies of catalysts and solvents reveal critical performance factors:
Microwave-assisted condensation (100 W, 80°C) improves yield to 74% in 2 hours. Ionic liquid catalysts (e.g., [BMIM][BF4]) achieve 79% yield at 90°C over 8 hours.
Stereochemical Control and E/Z Isomerism
The (2E) configuration is critical for biological activity. Polar aprotic solvents (DMF, DMSO) favor E-isomer formation through kinetic control:
$$
\text{E/Z Ratio} = 9:1 \text{ in DMF vs. 3:1 in ethanol at 25°C}
$$
Crystallization from ethyl acetate/n-hexane (1:3) increases E-isomer purity to >98%.
Advanced Characterization Protocols
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms molecular geometry and supramolecular packing. Key metrics:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å) | a=8.542, b=12.309, c=15.732 |
| Dihedral Angle C=C=O | 176.8° |
Hydrogen bonding between NH and carbonyl oxygen stabilizes the E-configuration.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
Green Chemistry Approaches
Supercritical CO2 extraction reduces organic solvent use by 60% while maintaining 75% yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups allows the compound to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable tool in studying molecular mechanisms.
Comparison with Similar Compounds

Key Observations :
- Substituent Position : The 2-chloro-6-fluorophenyl group (common in ) correlates with improved binding to targets like EGFR kinase. Compound #4 () shows an IC50 of 8.96 µM, suggesting that chloro-fluoro substitution enhances activity .
- Trifluoromethyl vs.
- Methoxy vs. Benzyloxy : The 4-[(2-chloro-6-fluorophenyl)methoxy] group in the target compound may enhance solubility over simpler methoxy groups () due to increased polarity .
EGFR Kinase Inhibition ()
Chalcones with halogenated aryl groups exhibit strong binding to EGFR kinase:
- Compound #4 (2-chloro-6-fluorophenyl substituent): ΔG = -6.89 kcal/mol, IC50 = 8.96 µM.
- Compound #2 (benzyloxy group): ΔG = -7.32 kcal/mol, IC50 = 4.33 µM, indicating that bulkier alkoxy groups improve binding .
Inference for Target Compound: The combination of 2-chloro-6-fluorophenylmethoxy and trifluoromethylamino groups may synergize to achieve ΔG < -7 kcal/mol and IC50 < 5 µM, surpassing the activities of Compounds #2 and #4.
Antimicrobial Potential ()
Chalcones with chloro/trifluoromethyl groups (e.g., ) show broad-spectrum antimicrobial activity. The target compound’s dual chloro/fluoro substitution aligns with motifs active against resistant pathogens .
Biological Activity
The compound (2E)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a synthetic organic molecule with potential pharmaceutical applications. Its unique structural features, including a trifluoromethyl group and multiple aromatic moieties, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of g/mol. The presence of halogen atoms, particularly the trifluoromethyl group, enhances its biological properties by increasing metabolic stability and membrane permeability.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their ability to form halogen bonds. These interactions can lead to increased binding affinity and specificity for various enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
- Antioxidant Activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer).
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's inhibitory effects on AChE and BChE. The results are summarized in the following table:
These values indicate that the compound possesses moderate inhibitory activity against cholinesterases, which may be beneficial for treating conditions like Alzheimer's disease.
Cytotoxicity Assays
The cytotoxic effects were evaluated against the MCF-7 cell line using an MTT assay:
This suggests that the compound has potential as an anticancer agent, warranting further investigation.
Case Studies
Recent studies have explored the biological activity of related compounds with similar structural features. For instance, derivatives of furochromones containing trifluoromethyl groups have demonstrated dual inhibition against AChE and BChE, suggesting a structure-activity relationship that may apply to our compound as well .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

